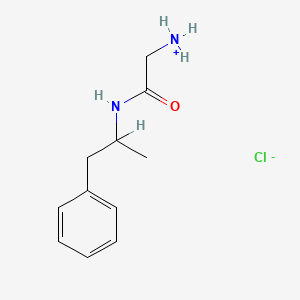

(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a small molecule and is part of the experimental groups . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . It’s also known as N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, Banpurkar and co-workers reported the synthesis of 3-methyl-4 H-isoxazol-5-one at room temperature by a simple stirring method from ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium .Molecular Structure Analysis

The molecular structure of this compound includes a phenylpropane, an aralkylamine, a tertiary aliphatic amine, and other substituents . The chemical formula is C13H19N .Physical And Chemical Properties Analysis

The compound has an average weight of 189.2967 and a monoisotopic weight of 189.151749613 . Other physical and chemical properties specific to this compound were not found in the available resources.Applications De Recherche Scientifique

Biological Effects of Acetamide Derivatives

The toxicology and biological effects of acetamide and its derivatives have been extensively reviewed, focusing on their commercial importance and the biological consequences of exposure. Kennedy (2001) provides an updated review on acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, and their derivatives, highlighting their varied biological responses and the extensive information generated over the years. This review emphasizes the importance of understanding the biological effects of such compounds, which could be relevant when considering the scientific applications of "(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" (Kennedy, 2001).

Thiophene Analogues of Carcinogens

Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. This study provides insights into the structural and functional impacts of modifying aromatic organic carcinogens, which could be analogous to researching the applications and effects of "this compound" in a scientific context (Ashby et al., 1978).

Advanced Oxidation Processes for Compound Degradation

Qutob et al. (2022) explored the advanced oxidation processes (AOPs) for treating acetaminophen from an aqueous medium, leading to various by-products and proposed degradation pathways. Understanding the degradation and transformation of related compounds can provide valuable information for the environmental and biological applications of "this compound" (Qutob et al., 2022).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride involves the reaction of 2-phenylethylamine with acetic anhydride to form N-acetyl-2-phenylethylamine, which is then reacted with methyl iodide to form N-(1-methyl-2-phenylethyl)acetamide. The final step involves the reaction of N-(1-methyl-2-phenylethyl)acetamide with hydrochloric acid to form the hydrochloride salt of (+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide.", "Starting Materials": [ "2-phenylethylamine", "acetic anhydride", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-phenylethylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-acetyl-2-phenylethylamine.", "Step 2: N-acetyl-2-phenylethylamine is reacted with methyl iodide in the presence of a base such as potassium carbonate to form N-(1-methyl-2-phenylethyl)acetamide.", "Step 3: N-(1-methyl-2-phenylethyl)acetamide is reacted with hydrochloric acid to form the hydrochloride salt of (+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide." ] } | |

Numéro CAS |

55880-87-0 |

Formule moléculaire |

C11H17ClN2O |

Poids moléculaire |

228.72 g/mol |

Nom IUPAC |

2-amino-N-(1-phenylpropan-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)8-12)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H |

Clé InChI |

FPEZDJRFEAWPCG-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC(=O)C[NH3+].[Cl-] |

SMILES canonique |

CC(CC1=CC=CC=C1)NC(=O)CN.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.